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Compound of Interest

Compound Name: 4-Chloro-4-fluoro-butyrophenone

Cat. No.: B3265847

This guide provides a comparative overview of prominent synthetic routes to the antipsychotic
drug haloperidol and its analogs. The information is intended for researchers, scientists, and
professionals in drug development, offering a detailed examination of synthetic strategies,
experimental data, and methodologies.

Introduction to Haloperidol Synthesis

Haloperidol, a butyrophenone derivative, is a widely used typical antipsychotic medication.[1][2]
[3] Its synthesis, first reported by Janssen Pharmaceutica in 1958, involves the condensation of
two key intermediates: 4-(4-chlorophenyl)-4-hydroxypiperidine and 4-chloro-1-(4-
fluorophenyl)butan-1-one.[1][2][3] Variations in the synthesis of these intermediates and
subsequent analogs have been developed to improve efficiency, explore structure-activity
relationships, and create new therapeutic agents.[4][5][6][7] This guide will compare the
classical Janssen synthesis with alternative approaches and detail the synthesis of various
haloperidol analogs.

The Classical Janssen Synthesis of Haloperidol

The original and most well-known synthesis of haloperidol is a convergent process that
involves the preparation of two key fragments followed by their condensation.[1]

Overall Reaction Scheme:
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N-Substituted Haloperidol Analog

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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